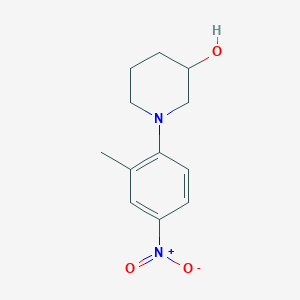

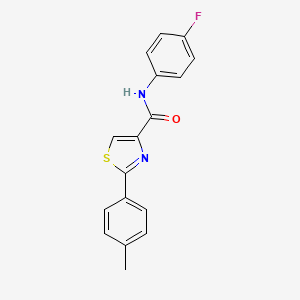

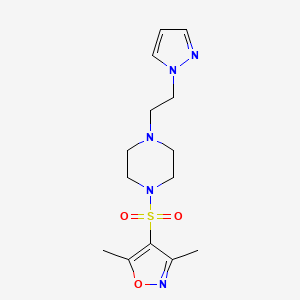

1-(2-Methyl-4-nitrophenyl)piperidin-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-Methyl-4-nitrophenyl)piperidin-3-ol is a useful research compound. Its molecular formula is C12H16N2O3 and its molecular weight is 236.271. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution reactions involving compounds similar to "1-(2-Methyl-4-nitrophenyl)piperidin-3-ol" are fundamental in synthetic chemistry. These reactions facilitate the modification of aromatic compounds, leading to a wide range of applications, including the development of new pharmaceuticals, agrochemicals, and materials. The research by Pietra and Vitali (1972) highlights the reactivity of nitro-group-containing compounds in nucleophilic substitution reactions, offering insights into synthetic strategies that could be relevant for compounds like "this compound" (Pietra & Vitali, 1972).

Role in D2-like Receptors

Compounds structurally related to "this compound" have been explored for their potential interaction with D2-like receptors, which are significant in the context of neurological research and the development of antipsychotic agents. Sikazwe et al. (2009) have investigated arylalkyl substituents in arylcycloalkylamines, highlighting the importance of such structures in enhancing the potency and selectivity of binding affinity at D2-like receptors (Sikazwe et al., 2009).

Food-borne Amines and Amides

The research by Lin (1986) emphasizes the significance of naturally occurring amines and amides, including compounds like piperidine, as precursors of carcinogenic N-nitroso compounds. Such studies are crucial for understanding the environmental and dietary factors contributing to cancer risk, suggesting a potential area of research for compounds with structural similarities to "this compound" (Lin, 1986).

Protective Groups in Synthetic Chemistry

The use of nitrophenyl derivatives as photosensitive protecting groups in synthetic chemistry illustrates the utility of such compounds in the controlled release of functional groups during chemical synthesis. Amit et al. (1974) reviewed the application of nitrophenyl and related protecting groups, indicating the relevance of compounds like "this compound" in advanced synthetic methodologies (Amit et al., 1974).

Future Directions

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Thus, more than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that “1-(2-Methyl-4-nitrophenyl)piperidin-3-ol” and its derivatives may continue to be a focus of research in the future.

Properties

IUPAC Name |

1-(2-methyl-4-nitrophenyl)piperidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-9-7-10(14(16)17)4-5-12(9)13-6-2-3-11(15)8-13/h4-5,7,11,15H,2-3,6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKVCIHPSYXPYPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])N2CCCC(C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-benzylpropane-1-sulfonamide](/img/structure/B2543431.png)

![2,3-Dichloro-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-yl]pyridine-4-carboxamide](/img/structure/B2543432.png)

![N-[2-(4-bromophenyl)sulfanylethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2543436.png)

![1-[3-(Benzimidazol-1-yl)azetidin-1-yl]-2-(2-methylphenoxy)ethanone](/img/structure/B2543439.png)

![N-(1-cyanocyclohexyl)-2-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B2543449.png)

![N-(benzo[d]thiazol-2-yl)-2-((2-oxo-2-((4-(thiophen-2-yl)thiazol-2-yl)amino)ethyl)thio)acetamide](/img/structure/B2543450.png)